molecular formula C21H19BrN2O2 B2840714 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one CAS No. 1022648-64-1

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B2840714
CAS No.: 1022648-64-1
M. Wt: 411.299
InChI Key: CCAIZEFJGDVDAT-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolone core, followed by the introduction of the bromophenyl and methoxypyridinyl groups through various coupling reactions. Common reagents used in these reactions include brominating agents, methoxylating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow microreactor systems for better control and efficiency .

Chemical Reactions Analysis

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-13-9-19-17(20(25)10-13)11-18(14-3-5-15(22)6-4-14)24(19)16-7-8-21(26-2)23-12-16/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAIZEFJGDVDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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